molecular formula C6H10O5 B1214193 Isosaccharino-1,4-lactone CAS No. 7397-89-9

Isosaccharino-1,4-lactone

Cat. No. B1214193
CAS RN: 7397-89-9
M. Wt: 162.14 g/mol
InChI Key: KMUZIMNQBZNRHZ-NJGYIYPDSA-N
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Description

Isosaccharino-1,4-lactone is a compound identified in various physiological fluids and is present in different forms such as alpha-isosaccharino-1,4-lactone and beta-isosaccharino-1,4-lactone. It has been found in human serum and urine and is known for its presence in its hydrated form, isosaccharinate (Niwa et al., 1980).

Synthesis Analysis

Isosaccharino-1,4-lactone can be synthesized from various sources. For example, a method for the separation of acidic monosaccharides and their corresponding 1,4-lactones, including isosaccharino-1,4-lactone, using capillary electrophoresis has been developed (Schmitt‐Kopplin et al., 1998).

Molecular Structure Analysis

The molecular structure of isosaccharino-1,4-lactone is characterized by its lactone form, which plays a critical role in various biochemical processes. Studies involving the synthesis of trisaccharide repeating units using galacturonic acid lactones provide insights into the molecular structure and reactivity of such lactones (Christina et al., 2011).

Chemical Reactions and Properties

The chemical properties of isosaccharino-1,4-lactone are significant in various reactions, including those involved in polysaccharide synthesis and modification. For instance, studies on polysaccharide production by lactic acid bacteria have implications for understanding the biochemical pathways and reactions involving lactones like isosaccharino-1,4-lactone (Zeidan et al., 2017).

Physical Properties Analysis

The physical properties of isosaccharino-1,4-lactone, such as solubility, melting point, and others, can be inferred from studies that analyze the properties of similar lactones. For instance, research on the crystal structure of lysozyme-tetrasaccharide lactone complexes provides insights into the physical characteristics of these molecules (Ford et al., 1974).

Chemical Properties Analysis

The chemical properties of isosaccharino-1,4-lactone, including reactivity, stability, and functional group interactions, can be understood through studies on the chemical modification of similar polysaccharides. Research on the chemical modification and structure-anticoagulant activity relationships of Chinese lacquer polysaccharides offers relevant information about the chemical properties of lactones (Yang et al., 2002).

Scientific Research Applications

Identification in Biological Fluids

Isosaccharino-1,4-lactone has been identified in human serum and urine, particularly in patients undergoing hemodialysis. It's present in the form of alpha-isosaccharino-1,4-lactone and beta-isosaccharino-1,4-lactone, with the beta form being more prevalent. These lactones were detected using high-resolution gas chromatography-mass spectrometry, indicating their presence in physiological fluids in a hydrated form as isosaccharinate (Niwa, Maeda, Ohki, Saito, Sakakibara, & Kobayashi, 1980).

Analytical Chemistry and Separation Techniques

In analytical chemistry, capillary electrophoresis has been developed for the separation of acidic monosaccharides and their corresponding 1,4-lactones, including isosaccharino-1,4-lactone. This method allows the simultaneous separation of these compounds without the need for derivatization, improving the selectivity and efficiency of analysis (Schmitt‐Kopplin, Fischer, Freitag, & Kettrup, 1998).

Chemical Properties and Reactions

The chemical properties of isosaccharino-1,4-lactone have been studied, particularly its dissociation constants and transformation into other forms. For example, the transformation of alpha-D-isosaccharinic acid into alpha-D-isosaccharino-1,4-lactone has been studied, providing insights into the aqueous chemistry of these compounds. These studies help in understanding the behavior of isosaccharino-1,4-lactone in different environments and its reactivity (Brown, Allard, & Ekberg, 2010).

Crystal Structure Analysis

Crystal structure analysis has been used to investigate the structure of compounds related to isosaccharino-1,4-lactone. For instance, studies on lysozyme-tetrasaccharide lactone complexes have provided insights into how these lactones bind to enzymes, which is crucial for understanding enzyme mechanisms and designing enzyme inhibitors (Ford, Johnson, Machin, Phillips, & Tjian, 1974).

properties

IUPAC Name

(3S,5S)-3-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-4-1-6(10,3-8)5(9)11-4/h4,7-8,10H,1-3H2/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUZIMNQBZNRHZ-NJGYIYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C1(CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)[C@]1(CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224708
Record name Isosaccharino-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isosaccharino-1,4-lactone

CAS RN

20261-94-3, 7397-89-9
Record name erythro-Pentonic acid, 3-deoxy-2-C-(hydroxymethyl)-, γ-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20261-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosaccharino-1,4-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isosaccharino-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
T Niwa, K Maeda, T Ohki, A Saito… - Clinical …, 1980 - academic.oup.com
We have identified alpha-isosaccharino-1,4-lactone and beta-isosaccharino-1,4-lactone in the ethyl acetate extract of an ultrafiltrate of blood and of normal human urine, using high-…
Number of citations: 8 academic.oup.com
S Ekberg, C Ekberg, Y Albinsson - Journal of solution chemistry, 2004 - researchgate.net
The equilibrium concentrations of α-D-isosaccharino-1, 4-lactone (ISAL) and the carboxylic α-D-isosaccharinic acid (HISA) conformations as a function of pH, as well as the rate of the …
Number of citations: 32 www.researchgate.net
C Monneret, JC Florent - Synlett, 1994 - thieme-connect.com
uD-lsosaccharino-and (I." gllIO0Sll6¢ l\lIIil'l0-l, 4'l8¢-tones, readily obtained by alkaline treatment of abundant sugars, represent versatile chiral non-racemic starting materials for the …
Number of citations: 11 www.thieme-connect.com
MC Trinh, JC Florent, C Monneret - Journal of the Chemical Society …, 1987 - pubs.rsc.org
Synthesis of (-)-Frontalin from ao-~sosaccharino-l,4-~actone Page 1 J. CHEM. SOC., CHEM. COMMUN., 1987 615 Synthesis of (-)-Frontalin from ao-~sosaccharino-l,4-~actone Min h-Chau …
Number of citations: 9 pubs.rsc.org
P Schmitt-Kopplin, K Fischer, D Freitag… - … of Chromatography A, 1998 - Elsevier
A capillary electrophoresis method has been developed for the separation of acidic monosaccharides and their corresponding 1,4-lactones in a single run without derivatisation. The …
Number of citations: 43 www.sciencedirect.com
JC Florent, J Ughetto-Monfrin… - The Journal of Organic …, 1987 - ACS Publications
Chiral aldehyde derivatives 12, 19, and 22 were prepared in few steps from aD-isosaccharino-1, 4 lactone (la). These derivative precursors of ring A of the title anthracyclinones were …
Number of citations: 64 pubs.acs.org
DL Hughes, J Trotter, J Howard - Journal of the Chemical Society B …, 1970 - pubs.rsc.org
The structure of ‘α’-D-isosaccharinic acid has been determined by crystal structure analysis of a derivative which was shown to be 2-C-hydroxymethyl-2,2′-O-cyclohexylidene-3-deoxy-…
Number of citations: 1 pubs.rsc.org
MC Trinh, JC Florent, C Monneret - Tetrahedron, 1988 - Elsevier
Highly enantiomerically pure. (S)-(-) 2 and (R )-(+)-frontalin 3 and (-) -malyngolide. 4 were synthesized from the common chiral building block, ( 2R ) -1, 2-O-isopropylidene-2-…
Number of citations: 35 www.sciencedirect.com
B Deguin, JC Florent, C Monneret - The Journal of Organic …, 1991 - ACS Publications
Alkylation of dimethoxybenzene 16 with the chiral aldehyde derivative 14 prepared in six steps from aD-glucosaccharino-1, 4-lactone 3 afforded the adduct 17. After suitable …
Number of citations: 28 pubs.acs.org
K Bennis, J Gelas, C Thomassigny - Carbohydrate research, 1995 - Elsevier
Optically active polyhydroxylated pyrrolidines belong to a large and now well-established class of specific and powerful glycosidase inhibitors [2-51. Such compounds, despite their well-…
Number of citations: 3 www.sciencedirect.com

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